Cas no 1368895-29-7 (3-(2-chloro-4-methoxyphenyl)propan-1-ol)

3-(2-chloro-4-methoxyphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-(2-chloro-4-methoxyphenyl)propan-1-ol
- 1368895-29-7
- EN300-1965945
-
- インチ: 1S/C10H13ClO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-5,7,12H,2-3,6H2,1H3
- InChIKey: HQVJMEGNRALBNA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1CCCO)OC
計算された属性
- せいみつぶんしりょう: 200.0604073g/mol
- どういたいしつりょう: 200.0604073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 29.5Ų
3-(2-chloro-4-methoxyphenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965945-0.5g |
3-(2-chloro-4-methoxyphenyl)propan-1-ol |
1368895-29-7 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1965945-1g |
3-(2-chloro-4-methoxyphenyl)propan-1-ol |
1368895-29-7 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1965945-1.0g |
3-(2-chloro-4-methoxyphenyl)propan-1-ol |
1368895-29-7 | 1g |
$871.0 | 2023-05-25 | ||
Enamine | EN300-1965945-5.0g |
3-(2-chloro-4-methoxyphenyl)propan-1-ol |
1368895-29-7 | 5g |
$2525.0 | 2023-05-25 | ||
Enamine | EN300-1965945-0.05g |
3-(2-chloro-4-methoxyphenyl)propan-1-ol |
1368895-29-7 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1965945-0.1g |
3-(2-chloro-4-methoxyphenyl)propan-1-ol |
1368895-29-7 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1965945-5g |
3-(2-chloro-4-methoxyphenyl)propan-1-ol |
1368895-29-7 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1965945-2.5g |
3-(2-chloro-4-methoxyphenyl)propan-1-ol |
1368895-29-7 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1965945-0.25g |
3-(2-chloro-4-methoxyphenyl)propan-1-ol |
1368895-29-7 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1965945-10.0g |
3-(2-chloro-4-methoxyphenyl)propan-1-ol |
1368895-29-7 | 10g |
$3746.0 | 2023-05-25 |
3-(2-chloro-4-methoxyphenyl)propan-1-ol 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
3-(2-chloro-4-methoxyphenyl)propan-1-olに関する追加情報
Professional Introduction to 3-(2-chloro-4-methoxyphenyl)propan-1-ol (CAS No. 1368895-29-7)
3-(2-chloro-4-methoxyphenyl)propan-1-ol, with the chemical formula C10H13ClO, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number CAS No. 1368895-29-7, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both chloro and methoxy substituents on the aromatic ring, combined with the propan-1-ol side chain, makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's molecular structure exhibits characteristics that are highly relevant to modern drug design strategies. The chloro group at the 2-position and the methoxy group at the 4-position of the phenyl ring contribute to its reactivity and interaction with biological targets. This arrangement allows for selective modifications, enabling chemists to explore diverse pharmacophores. The propan-1-ol moiety, on the other hand, provides a hydrophilic extension that can enhance solubility and bioavailability in potential drug candidates.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurodegenerative disorders. 3-(2-chloro-4-methoxyphenyl)propan-1-ol has emerged as a valuable building block in this context. Its structural features make it a suitable candidate for further derivatization to create molecules with enhanced binding affinity and selectivity. For instance, researchers have explored its utility in designing small-molecule inhibitors targeting enzymes involved in cancer pathways.
One of the most compelling aspects of this compound is its potential in modulating signal transduction pathways. The chloro and methoxy groups are known to influence electronic properties and hydrogen bonding capabilities, which are critical for interactions with protein targets. Recent studies have demonstrated that derivatives of 3-(2-chloro-4-methoxyphenyl)propan-1-ol can interact with specific amino acid residues in enzymes and receptors, leading to altered enzymatic activity or receptor signaling. This has opened up new avenues for developing drugs that can selectively inhibit or activate certain biological processes.
The synthesis of 3-(2-chloro-4-methoxyphenyl)propan-1-ol involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps include chlorination of an appropriately substituted aromatic precursor followed by nucleophilic substitution with propanol derivatives. Advances in catalytic methods have further refined these synthetic routes, making them more efficient and environmentally friendly. Such improvements are crucial for large-scale production and industrial applications.
The pharmacological profile of CAS No. 1368895-29-7 derivatives has been extensively studied in preclinical models. Initial findings suggest that certain analogs exhibit promising activities against various disease targets. For example, some derivatives have shown inhibitory effects on kinases involved in tumor growth and metastasis. Additionally, modifications to the propan-1-ol side chain have led to compounds with improved metabolic stability and reduced toxicity.
The role of computational chemistry in optimizing derivatives of 3-(2-chloro-4-methoxyphenyl)propan-1-ol cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and identify optimal structural modifications before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process, allowing for rapid screening of large libraries of compounds.
In conclusion, 3-(2-chloro-4-methoxyphenyl)propan-1-ol represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, synthetic accessibility, and pharmacological promise make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications and derivatives, this compound is poised to play an increasingly important role in addressing some of today's most challenging medical conditions.
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